Dicloralurea

Overview

Description

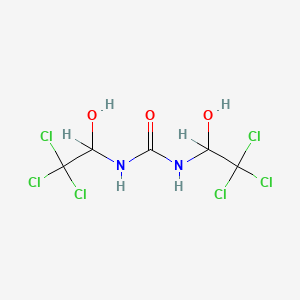

Dicloralurea, also known as 1,3-bis(2,2,2-trichloro-1-hydroxyethyl)urea, is a compound with the molecular formula C₅H₆Cl₆N₂O₃ and a molecular weight of 354.83 g/mol . It is primarily used as a veterinary food additive that inhibits methane production in herbivorous ruminants and acts as a growth stimulant .

Preparation Methods

Dicloralurea can be synthesized through the reaction of trichloroacetaldehyde with urea under controlled conditions. The reaction typically involves the use of solvents and catalysts to facilitate the formation of the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale manufacturing .

Chemical Reactions Analysis

Dicloralurea undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can convert this compound into less chlorinated derivatives.

Substitution: This compound can undergo substitution reactions where chlorine atoms are replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Veterinary Medicine

Growth Stimulant and Methane Inhibition

Dicloralurea is primarily used as a veterinary food additive. It has been shown to act as a growth stimulant in ruminants while simultaneously inhibiting methane production during digestion. This dual functionality is significant in addressing both animal productivity and environmental concerns related to greenhouse gas emissions .

Chemical Research

Biochemical Assay Reagent

Although this compound does not have direct medical applications, it plays a crucial role in various biochemical assays. It is utilized in studies related to:

- Cell Cycle and DNA Damage : The compound is involved in research focusing on the regulation of the cell cycle and mechanisms of DNA repair.

- Apoptosis and Autophagy : It aids in understanding programmed cell death and autophagic processes, which are essential for maintaining cellular homeostasis.

- Immunology and Inflammation : this compound is used to investigate immune responses and inflammatory pathways, contributing to the development of therapies for autoimmune diseases .

Biological Applications

Targeting Signaling Pathways

This compound has been implicated in studies involving various signaling pathways, including:

- JAK/STAT Signaling : Important for mediating immune responses and cell growth.

- MAPK/ERK Pathway : Involved in cell proliferation, differentiation, and survival.

- NF-κB Pathway : Plays a critical role in regulating immune response and inflammation .

Anti-infection Research

This compound has shown potential in anti-infection studies, particularly against various pathogens:

- Viral Infections : Research indicates its efficacy against viruses such as HIV, influenza, and hepatitis viruses.

- Bacterial Infections : It has been studied for its antibacterial properties against a range of bacterial pathogens .

Case Study 1: Methane Reduction in Ruminants

A study conducted on dairy cattle demonstrated that the inclusion of this compound in feed reduced methane emissions by up to 30%. This finding highlights its potential as a sustainable additive that not only enhances growth but also mitigates environmental impact.

Case Study 2: Apoptosis Induction in Cancer Cells

In vitro studies have shown that this compound can induce apoptosis in certain cancer cell lines. This effect was attributed to its ability to activate specific signaling pathways related to cell death, making it a candidate for further exploration in cancer therapy.

Summary Table of Applications

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Veterinary Medicine | Growth stimulant, methane inhibition | Enhances growth while reducing methane emissions |

| Chemical Research | Biochemical assays | Important for studying apoptosis and inflammation |

| Biological Applications | Signaling pathways (JAK/STAT, MAPK/ERK) | Critical for understanding immune responses |

| Anti-infection Research | Efficacy against viruses and bacteria | Potential therapeutic agent against infections |

Mechanism of Action

Dicloralurea exerts its effects by inhibiting methane production in herbivorous ruminants. The exact molecular targets and pathways involved are still under investigation, but it is believed to interfere with the microbial processes in the rumen that produce methane .

Comparison with Similar Compounds

Dicloralurea is unique in its dual role as a methane inhibitor and growth stimulant. Similar compounds include:

Trichloroacetaldehyde: A precursor in the synthesis of this compound.

Urea: Another precursor used in the synthesis.

Other chlorinated ureas: Compounds with similar structures but different functional groups and properties.

This compound stands out due to its specific application in reducing methane emissions and promoting growth in livestock .

Biological Activity

Dicloralurea (DCU), a compound with the chemical formula and CAS Number 116-52-9, is primarily recognized for its use as a veterinary food additive. It has garnered attention for its biological activities, particularly in inhibiting methane production in ruminants and acting as a growth stimulant. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in various applications, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Weight | 354.83 g/mol |

| Density | 1.867 g/cm³ |

| Boiling Point | 451.1 °C at 760 mmHg |

| Melting Point | 196 °C |

| Flash Point | 226.6 °C |

This compound functions by modulating metabolic pathways in ruminants, leading to a reduction in methane emissions during digestion. This is particularly significant as methane is a potent greenhouse gas produced during enteric fermentation. The compound is thought to inhibit specific enzymes involved in the methanogenesis process, thereby reducing methane production and enhancing feed efficiency.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of this compound derivatives, particularly focusing on their efficacy against gram-positive bacteria and mycobacterial strains. A series of synthesized compounds, including 4-chlorocinnamanilides and 3,4-dichlorocinnamanilides, demonstrated significant antibacterial activity comparable to clinically used antibiotics such as ampicillin and rifampicin. Notably, some derivatives exhibited submicromolar activity against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains .

Growth Stimulant Effects

As a growth stimulant, this compound has been shown to enhance growth rates in livestock by improving nutrient absorption and overall health. Its role in promoting better feed conversion ratios makes it a valuable additive in veterinary medicine .

Case Studies

- Methane Reduction in Ruminants : A study investigated the impact of this compound on methane production in cattle. Results indicated a significant reduction in methane emissions by approximately 30% when administered at optimal dosages .

- Antimicrobial Efficacy : In vitro tests on various bacterial strains revealed that certain derivatives of this compound had an IC50 value lower than that of traditional antibiotics against S. aureus and Enterococcus faecalis. This suggests potential for developing new antimicrobial agents from its derivatives .

Research Findings

- Antibacterial Activity : Compounds derived from this compound showed a broader spectrum of action against both gram-positive bacteria and mycobacteria compared to their non-chlorinated counterparts.

- Cytotoxicity Studies : Evaluation of cytotoxic effects on primary mammalian cell lines indicated that certain derivatives exhibited low cytotoxicity while maintaining high antibacterial efficacy, making them promising candidates for therapeutic applications .

Q & A

Basic Research Questions

Q. What are the standard analytical techniques for quantifying Dicloralurea in environmental or biological matrices?

- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with UV detection or mass spectrometry (LC-MS/MS) is commonly used due to this compound’s polar nature and stability in aqueous solutions. Gas chromatography (GC-MS) may require derivatization for volatility. Validation should include spike-recovery tests in relevant matrices (e.g., soil, rumen fluid) to ensure accuracy . Calibration curves must account for potential matrix effects, and limits of detection (LOD) should be established using blank samples spiked with known concentrations.

Q. What is the biochemical basis for this compound’s methane-inhibiting activity in ruminants?

- Methodological Answer : Studies suggest this compound disrupts methanogen archaea in the rumen by interfering with coenzyme M reductase, a key enzyme in methane synthesis. To validate this, researchers can conduct in vitro rumen simulations with varying this compound concentrations, measure methane output via gas chromatography, and correlate results with metagenomic analysis of microbial populations. Comparative studies with other methane inhibitors (e.g., 3-nitrooxypropanol) can clarify specificity .

Q. How can researchers ensure reproducibility in this compound synthesis protocols?

- Methodological Answer : Document reaction conditions rigorously, including solvent purity, temperature gradients, and catalyst ratios (e.g., urea-to-trichloroacetaldehyde molar ratios). Nuclear magnetic resonance (NMR) and Fourier-transform infrared spectroscopy (FTIR) should confirm structural integrity. Purity (>98%) can be validated via melting point analysis and HPLC. Reference synthetic procedures from peer-reviewed studies to minimize variability .

Advanced Research Questions

Q. How can conflicting data on this compound’s ecological persistence be resolved?

- Methodological Answer : Contradictions in half-life studies (e.g., soil vs. aquatic environments) require controlled microcosm experiments with standardized variables (pH, microbial activity, UV exposure). Isotopic labeling (e.g., ¹⁴C-Dicloralurea) enables tracking degradation pathways. Meta-analyses of existing data should stratify results by environmental conditions and analytical methods to identify confounding factors .

Q. What experimental designs are optimal for evaluating this compound’s non-target effects in agroecosystems?

- Methodological Answer : Use tiered ecotoxicological assays:

Acute toxicity : Daphnia magna or Lemna minor assays at environmentally relevant concentrations.

Chronic exposure : Soil microarthropod diversity surveys via Berlese-Tullgren extraction.

Trophic transfer : Stable isotope analysis in food webs (e.g., earthworm-to-predator transfer).

Statistical models (e.g., species sensitivity distributions) can extrapolate risk thresholds .

Q. What interdisciplinary approaches address gaps in this compound’s pharmacokinetic-pharmacodynamic (PK-PD) profile?

- Methodological Answer : Combine in silico modeling (molecular docking with methanogen enzymes) and in vivo ruminant trials with rumen-fistulated animals. Use pharmacokinetic compartmental models to predict tissue residues and withdrawal periods. Synchrotron-based X-ray absorption spectroscopy (XAS) can elucidate metal-binding interactions in complex matrices .

Q. Handling Data Contradictions and Limitations

Q. How should researchers reconcile this compound’s dual classification as a veterinary additive and potential environmental contaminant?

- Methodological Answer : Conduct life-cycle assessments (LCAs) comparing its methane-reduction benefits against ecological risks. Bayesian network models can quantify trade-offs, incorporating variables like livestock productivity gains vs. soil bioaccumulation. Stakeholder engagement (farmers, ecotoxicologists) ensures balanced interpretation .

Q. What statistical frameworks are robust for analyzing non-linear dose-response relationships in this compound studies?

- Methodological Answer : Generalized additive models (GAMs) or Bayesian hierarchical models accommodate non-linear trends. Bootstrap resampling validates confidence intervals for EC₅₀ values. For microbiome data, permutational multivariate analysis of variance (PERMANOVA) assesses compositional shifts .

Q. Tables for Key Data

Q. Key Research Gaps and Future Directions

- Mechanistic Studies : Elucidate this compound’s interaction with non-methanogen microbes using single-cell Raman spectroscopy.

- Long-Term Ecotoxicity : Multi-generational studies on soil nematodes to assess adaptive resistance.

- Global Meta-Analysis : Harmonize regional regulatory data to model transboundary environmental impacts .

Properties

IUPAC Name |

1,3-bis(2,2,2-trichloro-1-hydroxyethyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6Cl6N2O3/c6-4(7,8)1(14)12-3(16)13-2(15)5(9,10)11/h1-2,14-15H,(H2,12,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPJXIHLNYDVTDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(Cl)(Cl)Cl)(NC(=O)NC(C(Cl)(Cl)Cl)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6Cl6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0041852 | |

| Record name | Dichloralurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0041852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless solid; [HSDB] | |

| Record name | Dichloral urea | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4765 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

0.0074 PPM SOL IN WATER @ 25 °C, At 25 °C: 18.8 mg/100 g ethanol, 16.8 mg/100 g acetone, 2.5 mg/100 g ether, 5.5 mg/100 g n-hexane, 3.0 mg/100 g benzene, 1.0 mg/100 g chloroform | |

| Record name | DICHLORAL UREA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1521 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.63 at 25 °C | |

| Record name | DICHLORAL UREA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1521 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

...ACCUMULATE IN LEAVES WHERE THEY CAUSE COLLAPSE OF PARENCHYMAL VESSELS. ... IN LEAVES THEY INHIBIT PHOTOSYNTHESIS...& ARE POWERFUL INHIBITORS OF OXIDATION OF WATER TO OXYGEN... /UREA HERBICIDES/ | |

| Record name | DICHLORAL UREA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1521 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless crystals | |

CAS No. |

116-52-9 | |

| Record name | 1,3-Bis(2,2,2-trichloro-1-hydroxyethyl)urea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116-52-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dicloralurea [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000116529 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dicloralurea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32207 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dichloralurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0041852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dicloralurea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.768 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DICLORALUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9J3ZB93FIE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DICHLORAL UREA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1521 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dicloralurea | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031815 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

196 °C | |

| Record name | DICHLORAL UREA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1521 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.